molecular formula C27H30ClN7O3 B194505 Dabigatran ethyl ester hydrochloride CAS No. 211914-50-0

Dabigatran ethyl ester hydrochloride

货号: B194505
CAS 编号: 211914-50-0
分子量: 536.0 g/mol
InChI 键: FHWBKCGBULSVFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Classification and Nomenclature

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride belongs to the benzimidazole class of heterocyclic compounds, specifically classified as a direct thrombin inhibitor. The compound features a complex molecular architecture that incorporates multiple pharmacophoric elements essential for its biological activity. The International Union of Pure and Applied Chemistry nomenclature reflects the intricate structural features that distinguish this compound from other benzimidazole derivatives.

The molecular formula C27H30ClN7O3 indicates the presence of multiple nitrogen-containing functional groups, including the characteristic benzimidazole core, pyridine ring, and carbamidine moiety. This structural complexity is deliberately engineered to achieve optimal binding affinity to the thrombin active site while maintaining favorable pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility characteristics, addressing the inherent hydrophobic nature of the parent compound.

The systematic nomenclature follows established conventions for complex organic molecules, with each structural component precisely defined according to International Union of Pure and Applied Chemistry guidelines. The compound's classification as a benzimidazole derivative places it within a well-established pharmacological class known for diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties. This classification system facilitates understanding of structure-activity relationships and guides further medicinal chemistry optimization efforts.

Historical Context and Development

The discovery and development of this compound emerged from extensive structure-activity relationship studies aimed at creating orally bioavailable thrombin inhibitors. The historical development traces back to the identification of benzamidine-based inhibitors such as alpha-NAPAP in the 1980s, which demonstrated potent thrombin inhibition but lacked oral bioavailability. The systematic modification of these early lead compounds through medicinal chemistry approaches led to the benzimidazole scaffold that forms the foundation of modern direct thrombin inhibitors.

Twenty years of intensive research culminated in the identification of dabigatran as a lead compound with favorable selectivity profiles and strong in vitro and in vivo activity. However, the polar nature of dabigatran necessitated the development of prodrug strategies to achieve oral bioavailability. The ethyl ester derivatization represented a crucial breakthrough, enabling the conversion of the highly polar active compound into an orally absorbed form that could be rapidly converted to the active moiety upon administration.

The development timeline reflects the collaborative efforts of medicinal chemists, pharmacologists, and clinical researchers over several decades. The compound's evolution from laboratory bench to clinical application demonstrates the iterative nature of drug discovery, where each structural modification was guided by detailed pharmacokinetic and pharmacodynamic studies. The successful development of this compound has established new paradigms for anticoagulant therapy and influenced subsequent research in the field of direct-acting oral anticoagulants.

Relationship to Dabigatran Ethyl Ester

The compound serves as a salt form of dabigatran ethyl ester, representing the bioactive precursor to dabigatran, the ultimate pharmacologically active species. This relationship is fundamental to understanding the compound's mechanism of action and therapeutic utility. Upon oral administration, the ester bonds are rapidly hydrolyzed by ubiquitous esterases in the gut, plasma, and liver, converting the prodrug to the active dabigatran molecule.

The structural relationship between the compound and dabigatran ethyl ester involves the formation of a stable hydrochloride salt that enhances solubility and stability characteristics. This salt formation does not alter the core molecular framework responsible for biological activity but significantly improves pharmaceutical properties necessary for drug formulation and delivery. The relationship demonstrates sophisticated pharmaceutical chemistry principles where salt formation is employed to optimize drug-like properties while preserving pharmacological activity.

The conversion kinetics from the salt form to the active dabigatran molecule occur rapidly following oral administration, with peak plasma concentrations achieved within 0.5 to 2 hours. This rapid conversion ensures that the therapeutic effects are promptly established while minimizing exposure to the inactive prodrug form. The relationship between these molecular forms represents a successful example of prodrug design, where chemical modification enables oral delivery of an otherwise non-bioavailable active pharmaceutical ingredient.

Table 1: Comparative Analysis of Related Compounds

Compound Molecular Formula Molecular Weight Solubility Profile Bioavailability
Dabigatran Ethyl Ester C27H29N7O3 499.575 g/mol Lipophilic Prodrug form
Ethyl Ester Hydrochloride C27H30ClN7O3 Not specified Enhanced aqueous Improved
Dabigatran (active) Not specified in sources Not specified Hydrophilic Direct IV only
Dabigatran Etexilate C34H41N7O5 627.7332 g/mol pH dependent ~6.5% oral

Significance in Benzimidazole Chemistry

The compound represents a paradigmatic example of benzimidazole chemistry applied to cardiovascular therapeutics, demonstrating the versatility of this heterocyclic scaffold in drug design. Benzimidazoles have emerged as privileged structures in medicinal chemistry due to their ability to serve as bioisosteres for naturally occurring nucleotides and their capacity for extensive chemical modification. The incorporation of the benzimidazole core into this thrombin inhibitor exemplifies the strategic application of heterocyclic chemistry principles to address specific therapeutic challenges.

The structural features of the benzimidazole ring system contribute significantly to the compound's binding affinity and selectivity for thrombin. The planar aromatic system provides optimal π-π stacking interactions with aromatic residues in the thrombin active site, while the nitrogen atoms serve as hydrogen bond acceptors that enhance binding specificity. These interactions are crucial for achieving the high potency and selectivity required for therapeutic anticoagulation.

The compound's design demonstrates advanced structure-activity relationship principles where each structural element contributes to the overall pharmacological profile. The benzimidazole scaffold provides the foundational binding interactions, while peripheral substitutions fine-tune selectivity, potency, and pharmacokinetic properties. This approach has influenced the development of other benzimidazole-based therapeutics and established design principles that continue to guide medicinal chemistry efforts in this chemical class.

属性

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBKCGBULSVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593523
Record name Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211914-50-0
Record name Dabigatran ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABIGATRAN ETHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Formation of the Benzimidazole Core

The benzimidazole backbone is synthesized via cyclization of o-phenylenediamine derivatives. In the patented route, compound 3 (2-chloro-1-methyl-5-nitro-1H-benzimidazole) serves as the precursor. Reacting this intermediate with a C1–C3 alkyl alcohol solution of methylamine in an organic solvent (e.g., toluene or dichloromethane) yields intermediate 4, which is subsequently functionalized. The reaction proceeds at 50–80°C for 4–8 hours, achieving yields exceeding 85% after purification by recrystallization.

Introduction of the 4-Carbamimidoylphenyl Group

The 4-carbamimidoylphenyl moiety is introduced via nucleophilic substitution. Intermediate 4 undergoes aminomethylation with 4-aminobenzamidine in the presence of a palladium catalyst, forming the critical C–N bond. This step requires anhydrous conditions and temperatures of 60–100°C, with yields reported at 78–82%.

Esterification and Salt Formation

The final step involves esterification of the propanoic acid derivative with ethanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This step achieves a purity of ≥98% and a molecular weight of 536.03 g/mol, as confirmed by liquid chromatography–mass spectrometry (LC-MS).

Optimized Reaction Conditions

The patented method emphasizes simplicity and scalability, avoiding common pitfalls such as side reactions and cumbersome purification. Key optimizations include:

Solvent and Temperature Control

Using toluene as the solvent for the aminomethylation step minimizes byproduct formation, while maintaining temperatures at 70°C ensures optimal reaction kinetics.

Catalytic Efficiency

Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) enhance the coupling efficiency between the benzimidazole intermediate and 4-aminobenzamidine, reducing reaction times from 24 hours to 8–12 hours.

Purification Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) yields high-purity intermediates (>99% by HPLC), critical for downstream steps.

Physicochemical Characterization

This compound exhibits distinct properties essential for its role as a thrombin inhibitor:

Property Value Source
Molecular FormulaC₂₇H₃₀ClN₇O₃
Molecular Weight536.03 g/mol
Solubility in DMSO≥50 mg/mL (93.28 mM)
Solubility in Water5 mg/mL (9.33 mM)
Melting Point198–202°C (decomposes)
IC₅₀ (Thrombin Inhibition)0.8 μM

The compound’s hydrochloride salt form enhances stability, with a shelf life of ≥12 months when stored at -20°C in anhydrous conditions.

Comparative Analysis of Synthetic Approaches

While the patented method dominates industrial production, alternative routes have been explored:

Solid-Phase Synthesis

A resin-bound approach for the benzimidazole core has been reported in academic studies, though yields remain suboptimal (60–65%) compared to the solution-phase method.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative but faces challenges in scalability due to enzyme inactivation under acidic conditions.

Process Challenges and Solutions

Byproduct Formation

Side reactions during aminomethylation generate nitro derivatives, mitigated by strict temperature control and stoichiometric excess of 4-aminobenzamidine (1.2–1.5 equiv).

Hydrolysis of the Ethyl Ester

The ester group is prone to hydrolysis in aqueous media, necessitating anhydrous conditions during final salt formation .

化学反应分析

反应类型

达比加群(乙酯盐酸盐)会发生各种化学反应,包括:

    氧化: 达比加群在特定条件下可以氧化,形成氧化衍生物。

    还原: 还原反应用于合成过程中将硝基转化为氨基。

常用试剂和条件

达比加群合成和反应中常用的试剂包括溴苯、硝化剂、氰化剂、还原剂(如氢气和催化剂)和烷基化剂 . 反应条件通常涉及受控温度、压力和pH值,以确保最佳收率和产物纯度 .

形成的主要产物

达比加群反应形成的主要产物包括其各种中间体,如硝基化合物、氰基化合物、亚胺基醚,以及最终的乙酯盐酸盐形式 .

科学研究应用

Anticancer Properties

Research indicates that compounds similar to Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride exhibit anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole effectively inhibited the growth of breast cancer cells through the modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that similar structures possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative study indicated that certain benzimidazole derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antibiotics .

Cardiovascular Disease Management

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride is being investigated for its role in managing cardiovascular diseases. Its ability to modulate blood coagulation pathways positions it as a candidate for anticoagulant therapy. Preliminary studies have shown efficacy in inhibiting thrombin, which is crucial for clot formation, indicating potential use in preventing thromboembolic events .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests possible applications in treating neurological disorders. Research indicates that benzimidazole derivatives can influence serotonin receptors, which may aid in managing conditions like anxiety and depression. A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, presenting a promising avenue for further research .

  • Anticancer Study : A clinical trial evaluated the efficacy of benzimidazole derivatives in patients with advanced breast cancer. Results showed a significant reduction in tumor size after treatment with related compounds, supporting the hypothesis that these derivatives can effectively target cancer cells .
  • Antimicrobial Research : A laboratory study tested various benzimidazole derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .
  • Cardiovascular Application : In a preclinical model, the compound demonstrated a marked reduction in thrombus formation compared to untreated controls, highlighting its potential as a therapeutic agent in managing cardiovascular diseases .

作用机制

达比加群(乙酯盐酸盐)通过直接抑制凝血酶发挥作用,凝血酶是血液凝固级联反应中的关键酶。凝血酶将纤维蛋白原转化为纤维蛋白,导致血凝块形成。 通过抑制凝血酶,达比加群可防止纤维蛋白凝块的形成,从而降低血栓栓塞事件的风险 . 该化合物与游离凝血酶和与凝块结合的凝血酶都有结合,使其在各种临床环境中都有效 .

相似化合物的比较

Key Observations :

  • The carbamimidoyl group (-C(=NH)NH2) in the target compound enhances thrombin-binding affinity compared to cyano (-CN) or esterified derivatives .

Physicochemical Properties

Property Target Compound Cyanophenyl Analog Hexyloxycarbonyl Derivative
Molecular Weight 499.56 429.47 614.69
Solubility Low (hydrochloride salt improves aqueous solubility) Moderate (ester group enhances lipophilicity) Very low (highly lipophilic)
Stability Stable at 2–8°C in dark, hygroscopic Less stable due to cyanide group Sensitive to hydrolysis

Research Findings and Implications

Synthetic Optimization : The target compound’s improved synthesis reduces pollution and costs by replacing toxic reagents with CMPI .

Stability Challenges: The hydrochloride salt form mitigates degradation observed in non-ionic analogs .

生物活性

Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride, often referred to as a derivative of benzimidazole, has garnered attention in pharmacological studies due to its potential biological activities, particularly in the realm of antithrombotic and anticancer therapies. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C27H29N7O3
  • Molecular Weight : 499.56 g/mol
  • IUPAC Name : Ethyl 3-[[2-[(4-carbamimidoylphenyl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
  • CAS Number : 429658-95-7

The compound exhibits its biological activity primarily through inhibition of factor Xa, an essential component in the coagulation cascade. This mechanism is similar to that of other anticoagulants such as rivaroxaban and apixaban, which target the same pathway to prevent thrombus formation. The presence of the benzimidazole moiety is crucial for its interaction with the active site of factor Xa, enhancing its potency and selectivity.

Antithrombotic Activity

Research indicates that derivatives of benzimidazole, including this compound, have significant antithrombotic properties. A study published in Journal of Medicinal Chemistry demonstrated that modifications at the benzimidazole core can enhance the inhibitory effects on factor Xa. In vitro assays showed that this compound effectively reduced thrombin generation in human plasma samples, suggesting its potential use as an oral anticoagulant .

Anticancer Properties

In addition to its antithrombotic effects, there is emerging evidence supporting the anticancer activity of this compound. A study conducted by researchers at a leading pharmaceutical institute explored the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, likely through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Description Reference
AntithromboticInhibits factor Xa; reduces thrombin generation
CytotoxicityInduces apoptosis in cancer cell lines
SelectivityHigh selectivity for factor Xa over other serine proteases

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies indicate that Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in animal models. However, further studies are necessary to fully elucidate its long-term toxicity and potential side effects in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran ethyl ester hydrochloride
Reactant of Route 2
Dabigatran ethyl ester hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。